Cas no 1001346-08-2 (3-(Ethylamino)-N-methylpropanamide)

3-(Ethylamino)-N-methylpropanamide structure
1001346-08-2 structure
Product name:3-(Ethylamino)-N-methylpropanamide
CAS No:1001346-08-2
MF:C6H14N2O
MW:130.188161373138
CID:5741831
PubChem ID:61861725

3-(Ethylamino)-N-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-187167
    • 3-(ethylamino)-N-methylpropanamide
    • CS-0293930
    • 1001346-08-2
    • AKOS011135259
    • SCHEMBL3543799
    • 3-ethylamino-N-methyl-propanamide
    • GVFSZQKETALKFO-UHFFFAOYSA-N
    • Propanamide, 3-(ethylamino)-N-methyl-
    • 3-(Ethylamino)-N-methylpropanamide
    • Inchi: 1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9)
    • InChI Key: GVFSZQKETALKFO-UHFFFAOYSA-N
    • SMILES: O=C(CCNCC)NC

Computed Properties

  • Exact Mass: 130.110613074g/mol
  • Monoisotopic Mass: 130.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 0.914±0.06 g/cm3(Predicted)
  • Boiling Point: 169-177 °C(Press: 0.15 Torr)
  • pka: 16.57±0.46(Predicted)

3-(Ethylamino)-N-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-187167-5g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
5g
$2277.0 2023-09-18
Enamine
EN300-187167-0.05g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
0.05g
$660.0 2023-09-18
Enamine
EN300-187167-5.0g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
5g
$2277.0 2023-06-08
Enamine
EN300-187167-10.0g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
10g
$3376.0 2023-06-08
Enamine
EN300-187167-0.1g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
0.1g
$691.0 2023-09-18
Enamine
EN300-187167-10g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
10g
$3376.0 2023-09-18
Enamine
EN300-187167-1g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
1g
$785.0 2023-09-18
Enamine
EN300-187167-0.5g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
0.5g
$754.0 2023-09-18
Enamine
EN300-187167-1.0g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
1g
$785.0 2023-06-08
Enamine
EN300-187167-2.5g
3-(ethylamino)-N-methylpropanamide
1001346-08-2
2.5g
$1539.0 2023-09-18

Additional information on 3-(Ethylamino)-N-methylpropanamide

Comprehensive Overview of 3-(Ethylamino)-N-methylpropanamide (CAS No. 1001346-08-2): Properties, Applications, and Industry Insights

3-(Ethylamino)-N-methylpropanamide, identified by its CAS number 1001346-08-2, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This secondary amide derivative features a unique molecular structure combining an ethylamino group and a methyl-substituted amide moiety, making it a versatile intermediate for synthetic applications. Its molecular formula C6H14N2O and moderate polarity contribute to its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while remaining stable under standard laboratory conditions.

Recent studies highlight the compound's potential as a building block for bioactive molecules, particularly in developing kinase inhibitors and neurotransmitter analogs. Researchers are exploring its role in structure-activity relationship (SAR) studies, where subtle modifications to its ethylamino or methylamide groups can significantly alter biological activity. The compound's balanced lipophilicity (logP ~0.8) makes it particularly interesting for medicinal chemistry applications requiring blood-brain barrier penetration.

From an industrial perspective, 3-(Ethylamino)-N-methylpropanamide has shown promise in green chemistry initiatives. Its synthesis can be optimized using catalytic amidation methods, reducing waste generation compared to traditional amide-forming reactions. Manufacturers are increasingly adopting continuous flow chemistry approaches for its production, improving yield consistency while minimizing energy consumption – a critical consideration in today's sustainability-focused chemical industry.

Analytical characterization of CAS 1001346-08-2 typically involves HPLC-UV (retention time ~4.2 minutes on C18 columns) and LC-MS (m/z 130.1 for [M+H]+). The compound exhibits characteristic NMR signals including a singlet at 2.7 ppm (N-CH3) and triplet at 1.1 ppm (CH3-CH2-), facilitating quality control in production batches. Thermal analysis reveals stability up to 180°C, suggesting suitability for various formulation processes.

The compound's regulatory status remains favorable in most jurisdictions, with no significant restrictions reported. However, proper material safety data sheet (MSDS) protocols should be followed during handling, including the use of nitrile gloves and eye protection. Storage recommendations include argon atmosphere protection for long-term preservation to prevent potential oxidative degradation.

Emerging applications in crop protection formulations have been documented, where the compound serves as a precursor for novel systemic acquired resistance (SAR) inducers in plants. This aligns with growing agricultural demands for eco-friendly pest management solutions. Additionally, its potential in personal care ingredients is being investigated, particularly as a mild conditioning agent in hair care products.

Market analysts project steady growth for N-methylpropanamide derivatives, driven by pharmaceutical outsourcing trends and increased R&D spending in small molecule drug discovery. The compound's relatively straightforward synthesis from ethylenediamine derivatives and methyl acrylate makes it cost-competitive for large-scale production. Recent patent literature suggests expanding intellectual property coverage around its crystal polymorphs and co-crystal formulations.

Quality specifications for 1001346-08-2 typically require ≥98% purity (HPLC), with strict controls on residual solvents and heavy metals. Leading suppliers now offer GMP-grade material for clinical trial applications, reflecting the compound's transition from research chemical to potential drug substance intermediate. Analytical method development continues to advance, with UHPLC-MS/MS techniques enabling parts-per-billion detection in complex matrices.

Environmental fate studies indicate 3-(Ethylamino)-N-methylpropanamide undergoes biodegradation within 28 days under OECD 301B test conditions, addressing concerns about persistent organic pollutants. This environmental profile, combined with its low bioaccumulation potential, positions it favorably compared to traditional amide compounds in green chemistry metrics assessments.

Future research directions may explore the compound's utility in metal-organic frameworks (MOFs) as a functional linker, or its potential in electrolyte formulations for energy storage applications. The hydrogen bonding capacity of its amide group makes it particularly interesting for supramolecular chemistry applications. As synthetic methodologies evolve, particularly in photocatalyzed amidation, production efficiencies for this compound class are expected to improve significantly.

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